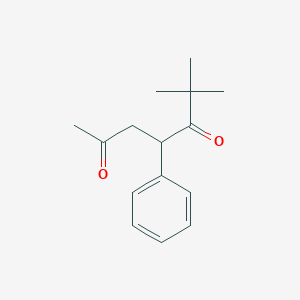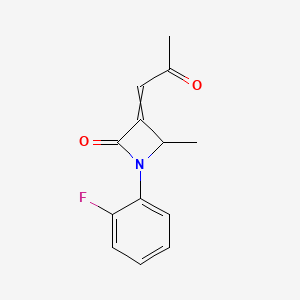
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of azetidinones, which are four-membered lactams
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-fluorobenzaldehyde with a suitable azetidinone precursor in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one involves its interaction with molecular targets and pathways. The fluorophenyl group and the azetidinone ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chlorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Bromophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
- 1-(2-Iodophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one
Uniqueness
1-(2-Fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
111390-69-3 |
|---|---|
Fórmula molecular |
C13H12FNO2 |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-methyl-3-(2-oxopropylidene)azetidin-2-one |
InChI |
InChI=1S/C13H12FNO2/c1-8(16)7-10-9(2)15(13(10)17)12-6-4-3-5-11(12)14/h3-7,9H,1-2H3 |
Clave InChI |
SHVKQWHFDZUYRD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC(=O)C)C(=O)N1C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



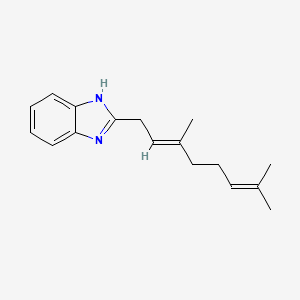
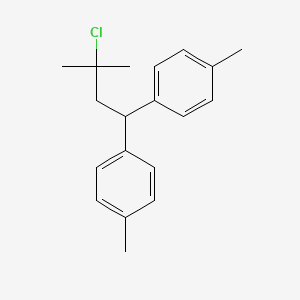

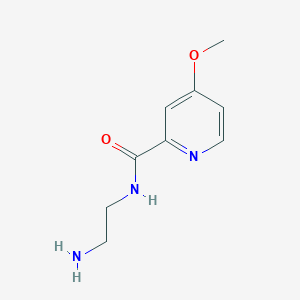

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)

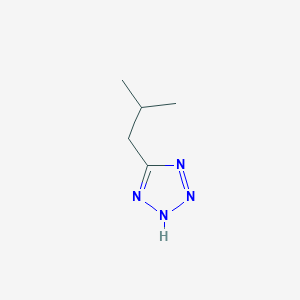
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


